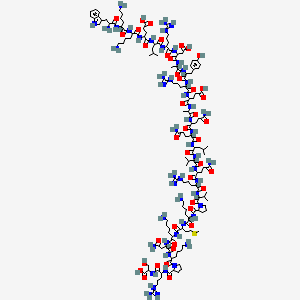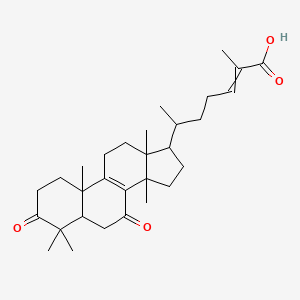
Tert-butyl 2-acetyloxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-acetyloxypropanoate: is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group attached to the carbonyl carbon of the ester, and an acetyloxy group attached to the second carbon of the propanoate chain. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Tert-butyl 2-acetyloxypropanoate can be synthesized through the esterification of 2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene to remove water and drive the reaction to completion.
Acetylation Reaction: Another method involves the acetylation of tert-butyl 2-hydroxypropanoate using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction introduces the acetyloxy group to the molecule.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Tert-butyl 2-acetyloxypropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-hydroxypropanoic acid and tert-butyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols in the presence of a catalyst like sodium methoxide, resulting in the exchange of the ester group.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and sodium methoxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed:
Hydrolysis: 2-hydroxypropanoic acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: Tert-butyl 2-acetyloxypropanoate is used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur without interference from the hydroxyl group.
Biology:
Enzyme Studies: This compound is used in enzyme studies to investigate ester hydrolysis mechanisms and enzyme specificity.
Medicine:
Prodrug Development: It serves as a prodrug moiety in pharmaceutical research, enhancing the solubility and bioavailability of active drug compounds.
Industry:
Polymer Synthesis: this compound is used in the synthesis of specialty polymers and resins, providing desirable properties such as flexibility and durability.
Wirkmechanismus
The mechanism of action of tert-butyl 2-acetyloxypropanoate involves its hydrolysis to release the active 2-hydroxypropanoic acid and tert-butyl alcohol. The ester bond is cleaved by nucleophilic attack from water or other nucleophiles, facilitated by acid or base catalysts. The released 2-hydroxypropanoic acid can then participate in various biochemical pathways, while tert-butyl alcohol may act as a solvent or reactant in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl acetate: Similar in structure but lacks the hydroxyl group on the propanoate chain.
Ethyl 2-acetyloxypropanoate: Similar ester but with an ethyl group instead of a tert-butyl group.
Methyl 2-acetyloxypropanoate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness:
Steric Hindrance: The tert-butyl group provides significant steric hindrance, making tert-butyl 2-acetyloxypropanoate less reactive in certain conditions compared to its ethyl and methyl counterparts.
Stability: The presence of the tert-butyl group enhances the stability of the compound, making it more resistant to hydrolysis and other degradation processes.
Eigenschaften
IUPAC Name |
tert-butyl 2-acetyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMHWJIWPTKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32376-44-6 |
Source


|
| Record name | NSC406493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
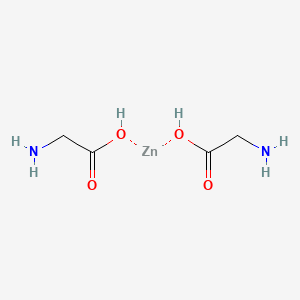

![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
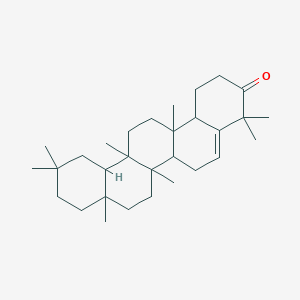
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13399353.png)

![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
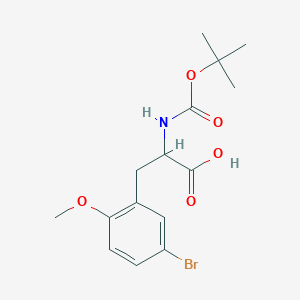
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)

